REACTION_CXSMILES
|
[Li]CCCC.C(NC(C)C)(C)C.[C:13]1([CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C[Si](C)(C)Cl.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:41])(=O)=O)=CC=1>C1COCC1.C(Cl)Cl>[CH3:25][O:24][C:22](=[O:23])[CH:21]([F:41])[CH2:20][CH2:19][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
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Name
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|
Quantity
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13.8 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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3.39 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
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Quantity
|
34 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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3.56 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCCC(=O)OC
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
|
5.06 mL
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Type
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reactant
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Smiles
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C[Si](Cl)(C)C
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Name
|
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Quantity
|
6.3 g
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Type
|
reactant
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Smiles
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C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
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Name
|
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then cooled to −75 ° C.
|
Type
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STIRRING
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Details
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After 30 minutes stirring at −75° C.
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Duration
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30 min
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Type
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TEMPERATURE
|
Details
|
to warm up to room temperature
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Type
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WAIT
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Details
|
After 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
reaction mixture
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Type
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CONCENTRATION
|
Details
|
was concentrated
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Type
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FILTRATION
|
Details
|
the resulting precipitate was filtered
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Type
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TEMPERATURE
|
Details
|
filtrate was cooled to 13° C.
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Type
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STIRRING
|
Details
|
After 3 hours stirring at room temperature
|
Duration
|
3 h
|
Type
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WASH
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Details
|
the reaction mixture was washed with H2O (2 times)
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases were dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was chromatographed over silica gel (hexane-ethylacetate 99:1
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCC1=CC=CC=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |